molecular formula C17H30O B14403307 4-Heptylcyclodec-5-EN-1-one CAS No. 88298-22-0

4-Heptylcyclodec-5-EN-1-one

Cat. No.: B14403307
CAS No.: 88298-22-0
M. Wt: 250.4 g/mol
InChI Key: VLHAOQLOHKKELJ-UHFFFAOYSA-N
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Description

4-Heptylcyclodec-5-EN-1-one is an organic compound characterized by a cyclodecane ring with a heptyl side chain and a double bond at the 5th position. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylcyclodec-5-EN-1-one typically involves the cyclization of a suitable linear precursor. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclodecane ring. The heptyl side chain can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the cyclization and alkylation processes. The reaction conditions often include elevated temperatures and pressures to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions: 4-Heptylcyclodec-5-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form saturated cyclodecane derivatives using hydrogenation with catalysts such as palladium on carbon (Pd/C).

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: Hydrogen gas (H2), Pd/C

    Substitution: Br2, Cl2

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated cyclodecane derivatives

    Substitution: Halogenated cyclodecane derivatives

Scientific Research Applications

4-Heptylcyclodec-5-EN-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Heptylcyclodec-5-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Cyclodecane: A saturated analog without the double bond and heptyl side chain.

    Cyclodecene: A similar compound with a double bond but without the heptyl side chain.

    Heptylcyclohexane: A smaller ring analog with a heptyl side chain.

Uniqueness: 4-Heptylcyclodec-5-EN-1-one is unique due to its specific combination of a cyclodecane ring, a double bond, and a heptyl side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88298-22-0

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

4-heptylcyclodec-5-en-1-one

InChI

InChI=1S/C17H30O/c1-2-3-4-5-8-11-16-12-9-6-7-10-13-17(18)15-14-16/h9,12,16H,2-8,10-11,13-15H2,1H3

InChI Key

VLHAOQLOHKKELJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(=O)CCCCC=C1

Origin of Product

United States

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